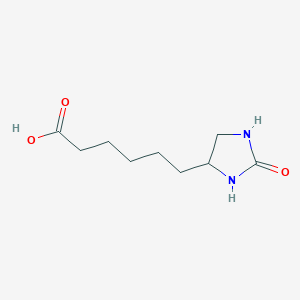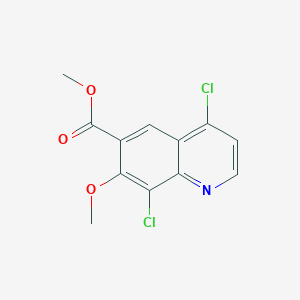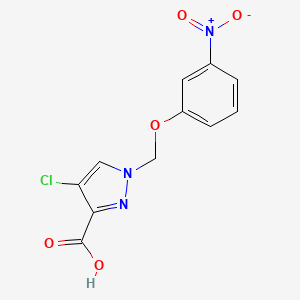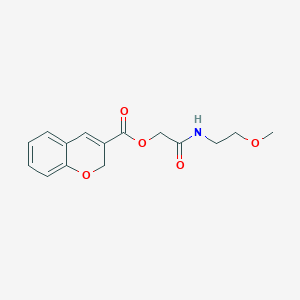
6-(2-Oxoimidazolidin-4-yl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Oxoimidazolidin-4-yl)hexanoic acid is a heterocyclic compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of an imidazolidinone ring fused to a hexanoic acid chain. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with imidazolidinone precursors under controlled conditions. One common method involves the use of hexanoic acid chloride, which reacts with imidazolidinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
6-(2-Oxoimidazolidin-4-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated imidazolidinone derivatives.
科学研究应用
6-(2-Oxoimidazolidin-4-yl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound can also act as a ligand, binding to metal ions and influencing their catalytic properties .
相似化合物的比较
Similar Compounds
Dethiobiotin: A compound with a similar imidazolidinone ring structure but with different functional groups.
Biotin: Contains a similar hexanoic acid chain but with a different heterocyclic ring.
Imidazolidinone derivatives: Various compounds with modifications to the imidazolidinone ring or the hexanoic acid chain.
Uniqueness
6-(2-Oxoimidazolidin-4-yl)hexanoic acid is unique due to its specific combination of the imidazolidinone ring and hexanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
属性
CAS 编号 |
51775-26-9 |
|---|---|
分子式 |
C9H16N2O3 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
6-(2-oxoimidazolidin-4-yl)hexanoic acid |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)5-3-1-2-4-7-6-10-9(14)11-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) |
InChI 键 |
XLSSQNJMENVFNN-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)N1)CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)



![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)


![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)

![2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)


